molecular formula C10H7BrO3 B13699271 7-Bromo-4-hydroxy-6-methylcoumarin

7-Bromo-4-hydroxy-6-methylcoumarin

カタログ番号: B13699271
分子量: 255.06 g/mol
InChIキー: ZPHQJNIAYBVFPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-4-hydroxy-6-methylcoumarin is a synthetic brominated coumarin derivative of significant interest in advanced photochemical and biochemical research. Coumarin scaffolds are widely recognized for their strong absorption and fluorescence properties, making them excellent candidates for developing fluorescent probes and sensors for detecting various biologically relevant species . In research settings, closely related brominated hydroxycoumarins have been critically investigated for their role as photoremovable protecting groups (also known as "caging" groups) for thiols and other functionalities . This application allows for the precise, light-controlled activation of biomolecules and bioactive compounds, providing researchers with a powerful tool for spatio-temporal control in studying cellular processes, enzyme activity, and signaling pathways . The structural modification with bromine and methyl groups can fine-tune the molecule's photophysical properties, such as its absorption wavelength and uncaging efficiency, making it valuable for one-photon (UV) and potentially two-photon (near-IR) photolysis experiments . Researchers explore these compounds for potential applications in creating patterned biomaterials, studying cell migration, and developing novel phototherapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

分子式

C10H7BrO3

分子量

255.06 g/mol

IUPAC名

7-bromo-4-hydroxy-6-methylchromen-2-one

InChI

InChI=1S/C10H7BrO3/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4,12H,1H3

InChIキー

ZPHQJNIAYBVFPR-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1Br)OC(=O)C=C2O

製品の起源

United States

準備方法

Catalytic Synthesis via Resorcinol and Methyl Acetoacetate

  • Method : Resorcinol is reacted with methyl acetoacetate in the presence of a tripolite-supported acid catalyst prepared by soaking diatomite in a sulfuric acid and tosic acid solution, followed by drying and roasting at 450–600 °C.
  • Conditions : Reaction temperature between 90–130 °C for 1–3 hours.
  • Workup : Catalyst removal by filtration, solvent evaporation under reduced pressure, crystallization from 95% ethanol.
  • Yield : Up to 92% yield of white crystalline 7-hydroxy-4-methylcoumarin.
Parameter Details
Starting materials Resorcinol (100 g), methyl acetoacetate (100 g)
Catalyst Tripolite-supported sulfuric/tosic acid
Catalyst loading 0.05–0.15 times weight of resorcinol
Reaction temperature 90 °C
Reaction time 3 hours
Purification Recrystallization from 95% ethanol
Yield 92%

This method is industrially viable due to the reusability of the catalyst and simple workup procedures.

Bromination to Obtain this compound

Selective bromination of the coumarin core is critical to introduce the bromine atom at the 7-position.

Electrophilic Aromatic Bromination

  • Starting Material : 7-hydroxy-4-methylcoumarin or closely related coumarins.
  • Reagents : Brominating agents such as bromodimethylsulfonium bromide (BDMS) or molecular bromine in the presence of acid catalysts.
  • Solvents : Dichloromethane (DCM) or chloroform.
  • Conditions : Room temperature or mild heating, depending on reagent and substrate.
  • Yields : Brominated coumarins typically obtained in 84–92% yields.

For example, bromodimethylsulfonium bromide has been used to brominate 3-aminocoumarins effectively at room temperature, leading to high yields of brominated products.

Specific Synthesis of 7-Bromo-4-hydroxycoumarins

  • Procedure : 4-bromoresorcinol is reacted with ethyl 4-chloroacetoacetate in concentrated sulfuric acid at room temperature for extended periods (e.g., 6 days).
  • Workup : Reaction mixture poured into ice water to precipitate the product, filtered, washed, and dried.
  • Yield : Approximately 59% yield of 6-bromo-4-chloromethyl-7-hydroxycoumarin, a close analog structurally related to this compound.

This method highlights the feasibility of direct bromination on the phenolic precursor before coumarin ring closure.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

  • Microwave irradiation has been applied to accelerate coumarin synthesis and bromination steps, reducing reaction times from hours to minutes.
  • Piperidine or L-proline can be used as bases in ethanol or solvent-free conditions.
  • Yields up to 99% have been reported for brominated acetylcoumarins using microwave-assisted methods.

Multi-Step Synthesis from Salicylaldehyde Derivatives

  • Salicylaldehyde derivatives are condensed with ethyl acetoacetate or diethyl malonate in the presence of piperidine to form coumarin esters.
  • Subsequent hydrolysis, conversion to acid chlorides, and reaction with nucleophiles allow for introduction of varied substituents, including bromine.
  • This route permits structural diversification and functionalization at multiple positions on the coumarin ring.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield (%) Notes
Coumarin core synthesis Resorcinol + methyl acetoacetate, 90 °C, 3 h Tripolite-supported sulfuric/tosic acid catalyst 92 Industrially scalable, catalyst reusable
Bromination (electrophilic) Bromodimethylsulfonium bromide, DCM, RT BDMS reagent 84–92 Mild conditions, high selectivity
Bromination (direct on phenol) 4-bromoresorcinol + ethyl 4-chloroacetoacetate, H2SO4, RT, 6 days Concentrated sulfuric acid 59 Longer reaction time, direct bromination
Microwave-assisted synthesis Microwave irradiation, piperidine, EtOH or solvent-free Piperidine or L-proline as base Up to 99 Rapid, energy-efficient
Multi-step functionalization Salicylaldehyde condensation, hydrolysis, acid chloride formation Piperidine, thionyl chloride, potassium carbonate Variable Allows diverse substitution including bromine

Research Findings and Perspectives

  • The use of heterogeneous acid catalysts like tripolite-supported acids enhances catalyst recovery and process sustainability for coumarin core synthesis.
  • Bromination reagents such as BDMS provide mild, selective bromination avoiding overbromination and side reactions common with molecular bromine.
  • Microwave-assisted protocols significantly reduce reaction times and improve yields, suggesting their suitability for rapid synthesis of brominated coumarins.
  • Direct bromination on phenolic precursors prior to coumarin ring formation offers an alternative pathway but may require longer reaction times and careful control of conditions to maximize yield.
  • The substitution pattern on the coumarin ring influences reactivity and selectivity in bromination and subsequent functionalization steps, necessitating tailored approaches for this compound.

化学反応の分析

7-Bromo-4-hydroxy-6-methylcoumarin can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents for these reactions include bases like potassium carbonate, catalysts like palladium, and solvents like acetone or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of 7-Bromo-4-hydroxy-6-methylcoumarin is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its fluorescence properties can be utilized to monitor enzyme activities or cellular events in real-time . The exact pathways involved would depend on the specific application and target.

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Br (7), OH (4), CH₃ (6) C₁₀H₇BrO₃ 255.07 Hydroxyl, Bromine, Methyl
7-Hydroxy-4-methylcoumarin OH (7), CH₃ (4) C₁₀H₈O₃ 176.17 Hydroxyl, Methyl
6-Bromo-7-methylchroman-4-amine Br (6), CH₃ (7), NH₂ (4) C₁₀H₁₂BrNO 242.12 Amine, Bromine, Methyl

Key Observations :

  • Positional Isomerism : Unlike 7-Hydroxy-4-methylcoumarin, which lacks bromine, this compound’s bromine substitution at position 7 increases its steric and electronic complexity, enhancing its reactivity in cross-coupling reactions .
  • Chroman vs. Coumarin Scaffolds : 6-Bromo-7-methylchroman-4-amine (CAS 13434-19-0) features a chroman (benzodihydrofuran) backbone instead of coumarin’s α-pyrone structure. The amine group at position 4 in chroman derivatives confers distinct physicochemical properties, such as altered solubility and basicity, compared to the hydroxyl group in coumarins .

Research Findings and Trends

Recent studies highlight the superior electrophilicity of this compound in Suzuki-Miyaura cross-coupling reactions compared to non-brominated analogs, enabling efficient aryl-aryl bond formation for drug candidates . In contrast, chroman derivatives like 6-Bromo-7-methylchroman-4-amine are gaining traction in neuropharmacology due to their structural mimicry of serotonin and dopamine scaffolds .

Q & A

Basic Research Questions

Q. What are the critical factors to optimize in the synthesis of 7-Bromo-4-hydroxy-6-methylcoumarin to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of bromination conditions (e.g., stoichiometry of brominating agents, temperature <5°C to prevent side reactions) and post-reaction purification steps, such as recrystallization in acetic acid to remove unreacted precursors . Temperature control during sulfuric acid-catalyzed cyclization is critical to avoid decomposition of the coumarin backbone . Characterization via HPLC and NMR is recommended to confirm purity and structural integrity.

Q. How can researchers validate the structural assignment of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR to confirm substitution patterns (e.g., bromine-induced deshielding effects).
  • X-ray crystallography to resolve bond angles and planarity of the coumarin core, as deviations (e.g., O1—C1—C2 bond angle = 117.0°) can indicate electronic repulsion from substituents .
  • Mass spectrometry to verify molecular ion peaks and isotopic patterns from bromine.

Q. What standard assays are used to screen the biological activity of this compound?

  • Methodological Answer : Initial screening often includes:

  • Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration).
  • Anticancer activity : MTT assays on cancer cell lines, noting that bromine substitution enhances DNA intercalation potential .
  • Enzyme inhibition studies : Fluorometric assays targeting proteases or kinases, leveraging the coumarin scaffold’s fluorescence properties .

Advanced Research Questions

Q. How does the position of bromine and methyl substituents influence the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • Computational modeling : DFT calculations to map electron density distribution; bromine at C7 increases electrophilicity, enhancing interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Comparative studies : Synthesize analogs (e.g., 6-bromo vs. 7-bromo isomers) and compare bioactivity. For example, 7-bromo substitution in chroman derivatives improves membrane permeability due to increased lipophilicity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structural validation : Re-examine substituent positions (e.g., misassignment of bromine/methyl groups can alter binding modes).
  • Assay standardization : Control for variables like solvent (DMSO concentration in cell assays) and purity (>97% via HPLC) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-bromo-6-methoxycoumarins show consistent anticancer trends) .

Q. How can researchers design experiments to probe the photophysical properties of this compound for sensing applications?

  • Methodological Answer :

  • UV-Vis/fluorescence spectroscopy : Measure λmax shifts caused by bromine’s heavy atom effect, which enhances intersystem crossing for triplet-state applications .
  • Solvatochromism studies : Test emission in polar vs. nonpolar solvents to assess intramolecular charge transfer (ICT) behavior.
  • Quenching experiments : Use metal ions or biomolecules to evaluate fluorescence quenching efficiency for biosensor development .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values.
  • ANOVA with post-hoc tests : Compare activity across derivatives (e.g., 6-methyl vs. 7-methyl analogs) .
  • Principal Component Analysis (PCA) : Correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

Q. How should researchers address low solubility of this compound in aqueous assays?

  • Methodological Answer :

  • Prodrug design : Synthesize phosphate or acetate esters to improve hydrophilicity .
  • Co-solvent systems : Use ≤1% DMSO or cyclodextrin-based encapsulation to maintain biocompatibility .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles to enhance delivery efficiency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。